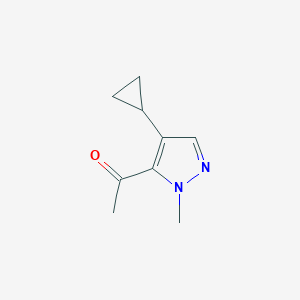

1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one

Description

1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a pyrazole-derived ketone characterized by a cyclopropyl substituent at the 4-position of the pyrazole ring and a methyl group at the 1-position. This compound is primarily utilized as a synthetic intermediate in medicinal and agrochemical research due to its structural versatility.

Properties

IUPAC Name |

1-(4-cyclopropyl-2-methylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6(12)9-8(7-3-4-7)5-10-11(9)2/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQKCENMKMYVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NN1C)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-1-methyl-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

1-(4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several pyrazole- and ethanone-based derivatives, differing primarily in substituent type, position, and electronic properties. Key analogues include:

Structural Insights :

- Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group in the target compound introduces ring strain and sp³ hybridization, contrasting with planar aromatic substituents (e.g., phenyl in ). This may reduce π-π stacking but improve metabolic stability .

- Positional Effects: Substituents at the 4- or 5-position of the pyrazole ring (e.g., ethanone at C5 in the target vs. C4 in ) alter steric hindrance and electronic distribution, impacting reactivity and binding .

Physicochemical Properties

- Melting Points : Sulfur-containing derivatives (e.g., 1f in ) melt at 137.3–138.5°C, whereas simpler pyrazole-ketones (e.g., ) are typically liquids or low-melting solids.

- Solubility: The cyclopropyl group may reduce aqueous solubility compared to polar substituents (e.g., –OH or –NO₂ in ), necessitating formulation adjustments for biological testing.

Biological Activity

1-(4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one, with the molecular formula C9H12N2O and a molecular weight of 164.21 g/mol, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and comparative studies with related compounds.

The compound is synthesized through the reaction of 4-cyclopropyl-1-methyl-1H-pyrazole with ethanoyl chloride, typically in the presence of a base like pyridine. This process yields a ketone that can undergo various chemical transformations, including oxidation and reduction reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It can inhibit enzyme activities by binding to active sites, thus preventing substrate access. This action may influence various signal transduction pathways, leading to therapeutic effects such as anti-inflammatory and antimicrobial activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The exact mechanisms remain to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, possibly by inhibiting pro-inflammatory cytokines or modulating immune responses. This activity is particularly relevant in the context of chronic inflammatory diseases .

Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. This property is crucial for developing therapeutic agents targeting metabolic disorders or cancer .

Comparative Studies

To better understand the efficacy of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Methyl-1H-pyrazol-5-yl)ethan-1-one | Structure | Moderate antibacterial activity |

| 1-(4-Cyclopropyl-1H-pyrazol-5-yl)ethan-1-one | Structure | Stronger enzyme inhibition potential |

| 1-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-one | Structure | Varies in activity due to positional changes |

These comparisons highlight how structural modifications can significantly influence biological properties.

Case Studies

Several case studies have explored the biological effects of similar compounds:

Case Study 1 : A study on pyrazole derivatives indicated that modifications at the 5-position of the pyrazole ring enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that similar modifications in this compound could yield improved bioactivity .

Case Study 2 : Research into the anti-inflammatory effects of related compounds revealed that certain substitutions on the pyrazole ring led to significant reductions in inflammatory markers in vitro. This suggests potential pathways for further investigation into the therapeutic applications of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.